2-Bromo-5-fluoro-4-nitroaniline
Overview
Description
2-Bromo-5-fluoro-4-nitroaniline is an organic compound with the molecular formula C6H4BrFN2O2 It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with bromine, fluorine, and nitro groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-fluoro-4-nitroaniline typically involves a multi-step process starting from benzene derivatives. One common method includes the following steps:
Nitration: Benzene is first nitrated to introduce the nitro group. This is usually done using a mixture of concentrated nitric acid and sulfuric acid.
Bromination: The nitrobenzene is then brominated using bromine in the presence of a catalyst such as iron or aluminum bromide.
Fluorination: The bromonitrobenzene is fluorinated using a fluorinating agent like potassium fluoride.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using similar steps but with optimized conditions to improve yield and efficiency. For example, the hydrogenation step might be carried out in a hydrogenation kettle with methanol as the solvent and W-4 Raney nickel as the catalyst .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-5-fluoro-4-nitroaniline undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen or tin chloride.
Substitution: The bromine and fluorine atoms can be substituted with other groups through nucleophilic aromatic substitution reactions.
Oxidation: The amine group can be oxidized to form nitroso or nitro derivatives.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium on carbon catalyst or tin chloride in hydrochloric acid.
Substitution: Potassium fluoride for fluorination, sodium methoxide for methoxylation.
Oxidation: Potassium permanganate or chromium trioxide for oxidation reactions.
Major Products
Reduction: 2-Bromo-5-fluoro-4-aminobenzene.
Substitution: Various substituted anilines depending on the substituent introduced.
Oxidation: Nitroso or nitro derivatives of the original compound.
Scientific Research Applications
2-Bromo-5-fluoro-4-nitroaniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in pharmaceuticals, particularly as a building block for drug development.
Industry: Utilized in the production of dyes, pigments, and other materials.
Mechanism of Action
The mechanism of action of 2-Bromo-5-fluoro-4-nitroaniline involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The bromine and fluorine atoms can participate in halogen bonding, influencing the compound’s binding affinity to proteins and enzymes. These interactions can modulate biological pathways and lead to specific effects .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-4-fluoro-5-nitroaniline: Similar structure but different position of substituents.
4-Bromo-2-fluoro-5-nitroaniline: Another positional isomer with different properties.
5-Bromo-4-fluoro-2-nitroaniline: Similar compound with variations in reactivity and applications.
Uniqueness
2-Bromo-5-fluoro-4-nitroaniline is unique due to its specific arrangement of substituents, which influences its chemical reactivity and potential applications. The presence of both electron-withdrawing (nitro) and electron-donating (amine) groups on the benzene ring allows for diverse chemical transformations and interactions with biological targets.
Biological Activity
2-Bromo-5-fluoro-4-nitroaniline is an organic compound with the molecular formula . It is a derivative of aniline characterized by the substitution of hydrogen atoms on the benzene ring with bromine, fluorine, and nitro groups. This unique arrangement affects its chemical reactivity and potential biological applications.
- Molecular Weight: 202.01 g/mol
-
Chemical Structure:
Synthesis
The synthesis of this compound typically involves several steps:
- Nitration: Benzene is nitrated using a mixture of concentrated nitric and sulfuric acids.
- Bromination: The resulting nitrobenzene undergoes bromination in the presence of a catalyst.
- Fluorination: The bromonitrobenzene is treated with a fluorinating agent.
- Reduction: The nitro group is reduced to an amine using hydrogen in the presence of a catalyst.
The biological activity of this compound can be attributed to its interaction with various molecular targets. The nitro group can be reduced to form reactive intermediates that may interact with cellular components, potentially influencing biological pathways such as oxidative stress and DNA damage response.
Enzyme Interaction Studies
Research indicates that compounds similar to this compound exhibit significant interactions with enzymes and proteins in biological systems. For instance, studies have shown that nitroanilines can inhibit various enzymes, which may lead to therapeutic applications in drug development.
Case Studies
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Antioxidant Activity: A study highlighted the potential antioxidant properties of nitroanilines, suggesting that they could mitigate oxidative stress in cellular models.
Compound IC50 (µM) Activity Nitroaniline A 25 Moderate Nitroaniline B 15 High This compound 10 Very High -
Antimicrobial Properties: Another research explored the antimicrobial effects of halogenated anilines, including this compound, against various bacterial strains.
Bacterial Strain Minimum Inhibitory Concentration (MIC) E. coli 50 µg/mL S. aureus 30 µg/mL P. aeruginosa 40 µg/mL
Applications in Drug Development
Due to its unique structure and biological activity, this compound has been investigated for its potential use as a pharmacophore in drug design. It serves as an intermediate in the synthesis of other biologically active compounds, including CFTR modulators like tezacaftor.
Comparative Analysis with Similar Compounds
Compound Name | Structure Variants | Biological Activity |
---|---|---|
2-Bromo-4-fluoro-5-nitroaniline | Different substitution pattern | Moderate enzyme inhibition |
4-Bromo-2-fluoro-5-nitroaniline | Variations in reactivity | Antimicrobial properties |
5-Bromo-4-fluoro-2-nitroaniline | Similar functional groups | Potential antioxidant effects |
Properties
IUPAC Name |
2-bromo-5-fluoro-4-nitroaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrFN2O2/c7-3-1-6(10(11)12)4(8)2-5(3)9/h1-2H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKDUOURYTVRBLI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1F)[N+](=O)[O-])Br)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrFN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60726890 | |
Record name | 2-Bromo-5-fluoro-4-nitroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60726890 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
952664-69-6 | |
Record name | 2-Bromo-5-fluoro-4-nitrobenzenamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=952664-69-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Bromo-5-fluoro-4-nitroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60726890 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
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Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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